N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide
Description
N-[3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide is a quinazolinone derivative featuring a sulfonamide moiety at the 6-position of the quinazolinone core. The compound’s structure includes a 4-chlorophenyl group at the 3-position and a methyl group at the 2-position, contributing to its unique physicochemical and biological properties. Quinazolinones are known for their pharmacological relevance, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHCJPSWKHOXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can inhibit certain biological processes, such as spore germination. The compound likely interacts with its targets, leading to changes in their function or activity. More research is required to elucidate the precise mode of action.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been found to modulate oxidative and inflammatory parameters. These effects could lead to downstream changes in cellular processes and overall organism health.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects. The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biological Activity
N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, supported by relevant studies, case analyses, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O2S |
| Molecular Weight | 465.96 g/mol |
| SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
| InChI | InChI=1S/C25H22ClN3O2S/c1-3... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of quinazoline compounds, including this one, exhibited significant cytotoxic effects on various cancer cell lines. For instance, the compound was shown to suppress cell proliferation by approximately 50% at a concentration of 0.501 µM in MCF-7 breast cancer cells compared to control groups .
Mechanism of Action:
The mechanism underlying its anticancer activity involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in late apoptosis rates from 0.16% in control samples to 21.99% in treated samples, indicating a shift towards programmed cell death . Additionally, the compound reduced Bcl-2 protein levels significantly, which is associated with increased apoptotic signaling through caspase activation (caspase-8 and caspase-9) in treated cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains .
Summary of Antimicrobial Activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells : This study focused on the effects of the compound on the MCF-7 breast cancer cell line, demonstrating significant alterations in cell cycle phases and apoptosis induction.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various pathogens, revealing its potential as a therapeutic agent against bacterial infections.
Research Findings
Research findings indicate that this compound interacts with specific cellular pathways that are crucial for cancer treatment and infection control:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates apoptotic pathways leading to increased caspase activity and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the quinazolinone and sulfonamide families. Below is a detailed comparison based on substituent variations, physicochemical data, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The chlorophenyl group in the target compound and analogs (e.g., 763114-88-1) enhances lipophilicity and may improve binding to hydrophobic enzyme pockets. Sulfonamide vs. Thioether Linkers: Sulfonamides (target compound) provide stronger hydrogen-bonding capacity compared to thioether-linked acetamides (763114-88-1), which prioritize metabolic stability .
Biological Implications: Quinazolinones with sulfonamide groups (target compound, 476483-79-1) are hypothesized to target ATP-binding sites in kinases, similar to established inhibitors like erlotinib . Halogenation (e.g., 476483-79-1’s dichlorobenzyl) may enhance binding affinity through halogen bonds with carbonyl or π systems in proteins .
Physicochemical Trends :
- Melting points (MP) for analogs like the pyrazolopyrimidine derivative (Example 53, MP 175–178°C ) suggest moderate crystallinity, aligning with the target compound’s expected solid-state stability.
- Molecular weights (~500–600 g/mol) across analogs indicate favorable pharmacokinetic profiles for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
